molecular formula C12H12N2O2S B172865 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide CAS No. 65523-65-1

4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide

Cat. No. B172865
CAS RN: 65523-65-1
M. Wt: 248.3 g/mol
InChI Key: JSNNVBLCQRJOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide, also known as MRS2587, is a selective P2X7 receptor antagonist. P2X7 receptors are a type of ion channel found in immune cells, and they play a role in inflammation and cell death. MRS2587 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders.

Mechanism Of Action

4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide works by selectively blocking the P2X7 receptor, which is involved in the activation of immune cells and the release of pro-inflammatory cytokines. By blocking this receptor, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide reduces inflammation and cell death, which can lead to improved outcomes in various disease states.

Biochemical And Physiological Effects

4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to have a variety of biochemical and physiological effects. It reduces the activation of immune cells, including macrophages and microglia, and reduces the release of pro-inflammatory cytokines. It also reduces cell death and improves cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several advantages for lab experiments. It is a selective P2X7 receptor antagonist, which means that it specifically targets this receptor without affecting other receptors. It is also relatively stable and easy to synthesize. However, there are also limitations to using 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the disease model and experimental conditions.

Future Directions

There are several future directions for research on 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide. One area of interest is its potential use in combination with other drugs to treat cancer and other diseases. Another area of interest is its potential use in combination with immunotherapy to enhance the immune response to cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration of 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide for different disease states.

Synthesis Methods

4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of pyridine-3-amine with 4-methylbenzenesulfonyl chloride. The resulting intermediate is then further reacted with sodium azide and triphenylphosphine to yield the final product.

Scientific Research Applications

4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been extensively studied for its potential therapeutic applications. In cancer research, it has been shown to inhibit tumor growth and metastasis in various types of cancer, including breast cancer and melanoma. In neurodegenerative disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease and multiple sclerosis. In autoimmune disease research, 4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and lupus.

properties

CAS RN

65523-65-1

Product Name

4-methyl-N-(pyridin-3-yl)benzene-1-sulfonamide

Molecular Formula

C12H12N2O2S

Molecular Weight

248.3 g/mol

IUPAC Name

4-methyl-N-pyridin-3-ylbenzenesulfonamide

InChI

InChI=1S/C12H12N2O2S/c1-10-4-6-12(7-5-10)17(15,16)14-11-3-2-8-13-9-11/h2-9,14H,1H3

InChI Key

JSNNVBLCQRJOQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2

Pictograms

Irritant

Origin of Product

United States

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